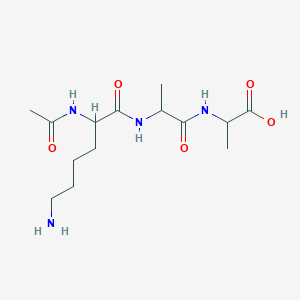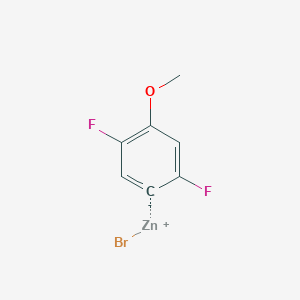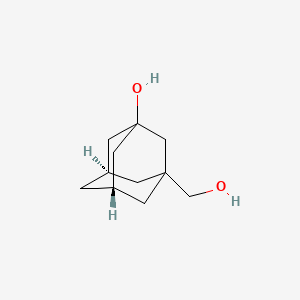
Gadolinium(III) hydroxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(III) hydroxide hydrate is a chemical compound with the formula Gd(OH)₃·xH₂O. It is a white solid that is commonly found in its hydrated form, where x represents the number of water molecules bound to the compound. This compound is known for its unique properties, including its potential use in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium(III) hydroxide hydrate can be synthesized through several methods:
Hydrothermal Method: This involves dissolving an appropriate amount of gadolinium salt in water and adding sodium hydroxide solution.
Precipitation Method: This method involves reacting gadolinium salt with sodium hydroxide to form this compound precipitate.
Industrial Production Methods
Industrial production of this compound typically involves the precipitation method due to its simplicity and efficiency. The reaction is carried out in large reactors where gadolinium nitrate is reacted with sodium hydroxide to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Gadolinium(III) hydroxide hydrate undergoes several types of chemical reactions:
Substitution Reactions: It can react with various acids to form gadolinium salts and water.
Common Reagents and Conditions
Sodium Hydroxide: Used in the synthesis of this compound.
Acids: Such as hydrochloric acid, used in substitution reactions to form gadolinium salts.
Major Products
Gadolinium(III) Oxide: Formed upon decomposition of this compound.
Gadolinium Salts: Formed through substitution reactions with acids.
Scientific Research Applications
Gadolinium(III) hydroxide hydrate has a wide range of applications in scientific research:
Medical Imaging: It is used as a precursor for gadolinium-based contrast agents in magnetic resonance imaging (MRI) due to its high magnetic moment.
Materials Science: It serves as a precursor for the synthesis of other gadolinium compounds and materials, which are used in catalysts, fluorescent agents, and rare earth materials.
Mechanism of Action
The mechanism of action of gadolinium(III) hydroxide hydrate primarily involves its high magnetic moment, which makes it suitable for use in MRI contrast agents. When used in drug delivery, the nanoparticles facilitate the controlled release of drugs by acting as a coating agent . The molecular targets and pathways involved include the interaction with magnetic fields and the binding to specific drug molecules.
Comparison with Similar Compounds
Similar Compounds
Gadolinium(III) Chloride: Another gadolinium compound used in various applications, including as a precursor for other gadolinium-based materials.
Gadolinium(III) Nitrate: Used in the synthesis of gadolinium(III) hydroxide hydrate and other gadolinium compounds.
Uniqueness
This compound is unique due to its ability to form nanoparticles that are non-cytotoxic and can be used for drug delivery and imaging applications. Its high magnetic moment also makes it particularly valuable in medical imaging .
Properties
Molecular Formula |
GdH8O4 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
gadolinium;tetrahydrate |
InChI |
InChI=1S/Gd.4H2O/h;4*1H2 |
InChI Key |
CACRGERVACQNQO-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)


